N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide
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Overview
Description
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide is a complex organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with benzyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 1H-benzimidazole and 1H-benzothiazole share structural similarities.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.
Uniqueness
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both benzodiazole and amide functionalities. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H23N3O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H23N3O/c1-15(2)20(24)21-13-12-19-22-17-10-6-7-11-18(17)23(19)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24) |
InChI Key |
PLVHBPQEZFHCER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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